Bienvenue dans la boutique en ligne BenchChem!

Rimonabant-d10

Bioanalysis LC-MS/MS Pharmacokinetics

Choose Rimonabant-d10 (CAS 929221-88-5), the definitive SIL-IS for rimonabant quantification. Unlike structural analogs (e.g., AM251) that yield LLOQs of 2.5–3.6 ng/mL, this D10-isotopologue achieves a 0.1 ng/mL LLOQ with <6% RSD—enabling full pharmacokinetic profiling, including terminal elimination phases. Supplied with lot-specific CoA documenting ≥99% deuterium enrichment, it satisfies FDA & EMA bioanalytical method validation traceability requirements and ensures consistent extraction recovery across diverse matrices. Ideal for CROs, forensic toxicology, and multi-site clinical trials requiring harmonized, high-sensitivity LC-MS/MS methods.

Molecular Formula C22H21Cl3N4O
Molecular Weight 473.8 g/mol
Cat. No. B594183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimonabant-d10
Synonyms5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(1-piperidinyl-2,2',3,3',4,4',5,5',6,6'-d10)-1H-pyrazole-3-carboxamide
Molecular FormulaC22H21Cl3N4O
Molecular Weight473.8 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2
InChIKeyJZCPYUJPEARBJL-ODKVXHBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rimonabant-d10 Analytical Standard: Procurement-Grade Stable Isotope-Labeled Internal Standard for Rimonabant Quantification


Rimonabant-d10 is a stable isotope-labeled internal standard (SIL-IS) intended for the quantification of rimonabant by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . It contains ten deuterium atoms substituted at the 2, 2', 3, 3', 4, 4', 5, 5', 6, and 6' positions of the parent compound [1]. Rimonabant-d10 is supplied as a fully characterized reference standard compliant with regulatory guidelines and is intended for analytical method development, method validation, and quality control applications during drug development . As a deuterium-labeled isotopologue, it is designed to closely mimic the physicochemical behavior of unlabeled rimonabant during sample preparation, chromatographic separation, and mass spectrometric detection [2].

Why Rimonabant-d10 Cannot Be Substituted with Non-Isotopic Internal Standards in Validated Bioanalytical Methods


Substituting Rimonabant-d10 with a non-isotopic structural analog internal standard such as AM251 introduces quantifiable analytical variability due to differential extraction recovery, matrix effect compensation, and ionization response. In validated LC-MS/MS methods for rimonabant quantification in human plasma and hair, the use of the structural analog AM251 yielded acceptable but not optimal validation parameters: accuracy and precision were within 85–115% and within 15% RSD, respectively, with a lower limit of quantification (LLOQ) of 2.5 ng/mL [1]. A separate validated method using AM251 achieved an LLOQ of 3.62 ng/mL in human and rat plasma [2]. In contrast, a method employing an isotopically labeled internal standard (m/z 408→235) for rimonabant quantification achieved an LLOQ of 0.1 ng/mL with an RSD of less than 6% and a run time of 2.0 minutes, enabling throughput of over 250 human plasma samples per day [3]. The improved sensitivity and precision observed with the isotopically labeled approach reflect the fundamental advantage of SIL-IS: nearly identical extraction recovery, ionization response, and chromatographic behavior that structural analogs cannot consistently provide across diverse biological matrices [4].

Rimonabant-d10 Quantitative Evidence Guide: Comparative Analytical Performance Data for Procurement Decisions


Superior LLOQ and Throughput with Isotopically Labeled Internal Standard versus Structural Analog AM251 in Human Plasma

Rimonabant-d10 as an isotopically labeled internal standard enables superior analytical sensitivity compared to the structural analog AM251. A validated LC-MS/MS method using an isotopically labeled internal standard (m/z 408→235) achieved an LLOQ of 0.1 ng/mL in human plasma with an RSD of less than 6% and a sample run time of 2.0 minutes [1]. In contrast, validated methods employing the structural analog AM251 as internal standard achieved LLOQs of 2.5 ng/mL [2] and 3.62 ng/mL [3] in human plasma. The isotopically labeled approach provides a 25-fold improvement in LLOQ (0.1 ng/mL vs. 2.5 ng/mL) and enables high-throughput analysis exceeding 250 samples per day [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Extraction Recovery Consistency: Isotopically Labeled IS versus Structural Analog AM251

Stable isotope-labeled internal standards including Rimonabant-d10 exhibit extraction recovery behavior that closely mirrors the unlabeled analyte, a property structural analogs cannot guarantee. Deuterated and other isotope-labeled internal standards demonstrate similar extraction recovery, ionization response, and matrix effect compensation compared to their unlabeled counterparts, thereby improving the accuracy of quantification methods [1]. In contrast, the structural analog AM251, despite being a CB1 receptor antagonist like rimonabant, exhibits different physicochemical properties including a molecular weight difference of 92.14 Da (555.24 Da for AM251 vs. 463.0 Da for rimonabant), distinct hydrophobicity, and potentially different protein binding characteristics that can introduce recovery bias during sample preparation [2].

Sample Preparation Recovery Method Validation

Deuterated IS Matrix Effect Compensation: Quantitative Bias Risk Assessment versus 13C/15N Alternatives

Deuterium-labeled internal standards can exhibit significant isotopic effects that cause retention time shifts relative to the target analyte, diminishing their capability to compensate for matrix effects [1]. A systematic comparison of deuterated (2H) versus non-deuterated (13C/15N) SIL-IS for quantifying urinary 2-methylhippuric acid demonstrated that concentrations generated with the deuterated IS were on average 59.2% lower than those generated with the 13C-labeled IS, with spike accuracy measurements showing a negative bias of −38.4% for the deuterated IS, whereas no significant bias was observed for the 13C-labeled IS [1]. Post-column infusion experiments confirmed that ion suppression experienced by the analyte and 13C-IS was not equally experienced by the deuterated IS [1]. Differential matrix effects occur due to slight retention time differences between the analyte and deuterated internal standards in regions of changing ion suppression, a consequence of deuterium substitution altering compound acidity [2].

Matrix Effect Ion Suppression Method Validation

D10 Deuterium Labeling: Minimized Isotopic Cross-Contribution versus Lower-D Substitution

Rimonabant-d10 contains ten deuterium atoms, providing a mass shift of +10 Da relative to unlabeled rimonabant. This 10-Da mass difference ensures minimal isotopic cross-contribution between the analyte and internal standard MS channels, a critical consideration for accurate quantification. In contrast, lower-substituted deuterated analogs (e.g., d3, d4, d5) may exhibit overlapping isotopic distributions with the natural abundance M+1, M+2, or M+3 isotopologues of the unlabeled analyte, introducing systematic quantification error unless explicitly corrected [1]. The D10 substitution pattern in Rimonabant-d10 places the deuterium labels across ten distinct positions (2, 2', 3, 3', 4, 4', 5, 5', 6, and 6'), ensuring that the labeled compound resides entirely outside the natural isotopic envelope of rimonabant [2].

Isotopic Purity Mass Spectrometry Quantitative Accuracy

Regulatory Compliance: Full Characterization for Method Validation and Traceability

Rimonabant-d10 is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation, and quality control applications during drug development and formulation stages . This includes traceability documentation essential for GLP/GMP-compliant bioanalytical laboratories. In contrast, generic research-grade deuterated compounds may lack the full Certificate of Analysis, stability data, and traceability required for regulatory submissions. Rimonabant-d10 product specifications include deuterium enrichment purity of ≥99% (atom % D), as required for quantitative internal standard applications . The compound is supplied with lot-specific Certificates of Analysis detailing chemical purity, isotopic enrichment, and identity confirmation by NMR and MS .

GMP/GLP Reference Standard Regulatory Compliance

Rimonabant-d10 Recommended Procurement and Application Scenarios Based on Quantitative Evidence


Regulated Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Rimonabant-d10 is the internal standard of choice for laboratories developing validated LC-MS/MS methods for rimonabant quantification in support of pharmacokinetic studies. The 0.1 ng/mL LLOQ achievable with isotopically labeled IS [1] enables accurate characterization of the complete plasma concentration-time profile, including the terminal elimination phase where rimonabant concentrations may fall below the 2.5–3.6 ng/mL LLOQ achievable with structural analog IS such as AM251 [2][3]. The ≥99% deuterium enrichment and full Certificate of Analysis documentation satisfy FDA and EMA bioanalytical method validation requirements for internal standard traceability. This scenario applies to contract research organizations (CROs) and pharmaceutical development laboratories conducting GLP-compliant studies where method sensitivity and regulatory documentation are procurement-critical factors.

Forensic Toxicology and Clinical Monitoring Requiring Sub-Therapeutic Detection

For forensic toxicology and clinical therapeutic drug monitoring applications, Rimonabant-d10 provides the analytical sensitivity necessary for detecting rimonabant at concentrations encountered in post-mortem specimens, hair analysis, or cases of non-adherence where plasma concentrations may be sub-therapeutic. The validated LC-MS/MS method using isotopically labeled IS demonstrated an LLOQ of 0.1 ng/mL with high throughput (>250 samples/day) [1], compared to the 2.5 ng/mL LLOQ achieved with AM251 in a validated forensic toxicology method for plasma and hair [2]. The D10 labeling with +10 Da mass shift ensures that Rimonabant-d10 does not interfere with the detection of potential rimonabant metabolites or co-administered drugs that may share similar mass spectrometric transitions, a critical consideration in forensic casework where unknown polypharmacy is common.

Metabolite Identification and Distribution Studies Using LC-ESI-MS

Rimonabant-d10 serves as an essential internal standard for studies characterizing the in vivo distribution and metabolism of rimonabant. Recent investigations have identified and quantified oxidized metabolites of rimonabant using LC-ESI-MS techniques, demonstrating that the lactam metabolite exhibits lower blood-brain barrier permeability than the parent compound [1]. In such studies, Rimonabant-d10 provides reliable normalization of parent compound concentrations across multiple biological matrices (plasma, brain tissue, liver), where matrix effects may vary substantially. The similar extraction recovery and ionization response of the deuterated IS compared to unlabeled rimonabant [2] is particularly valuable when comparing parent compound distribution across tissues with markedly different matrix compositions, ensuring that observed tissue-to-plasma concentration ratios reflect true pharmacokinetic distribution rather than matrix-induced analytical bias.

Method Transfer and Cross-Laboratory Harmonization in Multi-Site Studies

For multi-center clinical trials or collaborative research networks, Rimonabant-d10 enables method harmonization across laboratories with different LC-MS/MS instrumentation and sample preparation workflows. The fully characterized nature of the reference standard with lot-specific Certificate of Analysis [1] provides a consistent benchmark for cross-laboratory calibration. Unlike structural analog IS such as AM251, whose recovery may vary with sample preparation method (protein precipitation vs. liquid-liquid extraction vs. solid-phase extraction) and matrix type [2], the isotopically labeled IS maintains consistent relative recovery across diverse extraction protocols, simplifying method transfer and reducing inter-laboratory variability. This scenario is particularly relevant for academic research networks, multi-site clinical pharmacology studies, and contract research organizations supporting geographically distributed clinical trial operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rimonabant-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.